Shikimic Acid Antagonism in E. coli
In double mutants of Escherichia coli blocked both before and after 5-dehydroshikimic acid (DHS), DHS competitively interferes with the utilization of its own product, shikimic acid. The characteristic DHS/shikimic acid ratio required to inhibit each aromatic synthesis varies dramatically by target product: from 0.2 for tyrosine synthesis to 30 for p-hydroxybenzoic acid synthesis [1]. This pathway-dependent antagonism quantifies precisely why DHS cannot be treated as a neutral intermediate; its accumulation exerts a graded, predictable inhibitory effect on downstream pathways that must be accounted for in metabolic flux design.
| Evidence Dimension | DHS/shikimic acid ratio required for inhibition of aromatic biosynthesis |
|---|---|
| Target Compound Data | DHS competitively inhibits shikimic acid utilization across six downstream syntheses |
| Comparator Or Baseline | Shikimic acid (substrate for downstream conversion) |
| Quantified Difference | Ratio ranges from 0.2 (tyrosine synthesis) to 30 (p-hydroxybenzoic acid synthesis) |
| Conditions | Escherichia coli double mutants blocked before and after DHS in the shikimate pathway |
Why This Matters
This ratio data enables researchers to predict and mitigate DHS-mediated pathway inhibition, informing strain engineering decisions where DHS accumulation may be an unintended consequence of SA production strategies.
- [1] Davis, B.D. (1952). Aromatic Biosynthesis V: Antagonism between shikimic acid and its precursor, 5-dehydroshikimic acid. Journal of Bacteriology. DHS/shikimic acid inhibition ratios: 0.2 (tyrosine) to 30 (p-hydroxybenzoic acid). View Source
